Methyl 2-methyl-1-naphthoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 2-methoxy-1-naphthoate” involves the use of methanol and UV radiation . It can also be prepared from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .Molecular Structure Analysis
The molecular formula of “2-Methyl-1-naphthoate” is C12H9O2 . The molecular weight is 185.199 Da .Chemical Reactions Analysis
“Methyl 2-methoxy-1-naphthoate” affords methanol adducts and a cage compound in the presence of methanol and UV radiation . “2-Methoxy-1-naphthoic acid” undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .Physical And Chemical Properties Analysis
“2-Methyl-1-naphthoate” has a boiling point of 374.3±11.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.6±3.0 kJ/mol . The flash point is 169.2±13.9 °C .Scientific Research Applications
- Methyl 2-methoxy-1-naphthoate serves as a precursor for synthesizing dimethyl-(2-methoxy-1-naphthyl)-carbinol . Researchers can use this compound to explore novel synthetic pathways or develop new molecules with potential biological activities.
- Methyl 1-hydroxy-2-naphthoate, a close analog of Methyl 2-methoxy-1-naphthoate, can be employed as a starting reagent for the synthesis of axially chiral benzimidazole derivatives . These derivatives may have applications in medicinal chemistry or materials science.
- Methyl 1-methoxy-2-naphthoate, another related compound, plays a role in synthesizing precursors required for the preparation of naphthopyran derivatives, including (3,4-dihydro-3,3-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione) . These derivatives could find applications in photochromic materials or organic electronics.
- Methyl 2-methoxy-1-naphthoate can undergo photocaging reactions in the presence of methanol and UV radiation, leading to methanol adducts and cage compounds . Researchers interested in light-controlled release or activation of specific functional groups may explore this property.
Synthesis of Dimethyl-(2-methoxy-1-naphthyl)-carbinol
Axially Chiral Benzimidazole Derivatives
Naphthopyran Derivatives
Photocaging Reactions
properties
IUPAC Name |
methyl 2-methylnaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVWHNAHVCKBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-1-naphthoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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